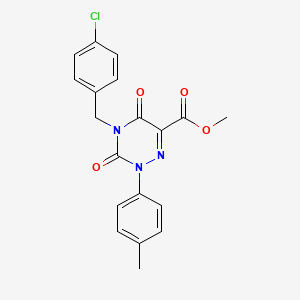
Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Applications
Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate, as part of the broader family of 1,2,4-triazine derivatives, exhibits a wide range of applications in scientific research due to its chemical properties and reactivity. These applications primarily encompass the synthesis of novel compounds with potential antimicrobial, anticonvulsant, and anti-inflammatory activities, as well as their utility as key intermediates in organic synthesis, including the generation of PET tracers and the study of enzymatic reactions related to herbicide metabolism.
Antimicrobial and Anticonvulsant Activities : A series of novel 1,2,4-triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have demonstrated good to moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds within this class have shown promise in anticonvulsant applications, as evidenced by the study of their crystal structures and hydrogen bonding characteristics (Kubicki et al., 2000).
Organic Synthesis Intermediates : This compound also serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity has been leveraged in the development of efficient methodologies for amide and ester formation, as well as in the synthesis of oxazolines and other heterocyclic compounds under mild conditions, showcasing its versatility in organic synthesis (Kunishima et al., 1999).
PET Tracer Development : In the field of medical imaging, derivatives of 1,2,4-triazine, akin to the compound , have been utilized as precursors in the synthesis of carbon-11-labeled PET tracers. These tracers are investigated for their potential in imaging specific protein targets within the body, offering insights into various biological processes and disease states (Wang et al., 2014).
Enzymatic Reaction Studies : The metabolism of structurally related s-triazines has been extensively studied, providing valuable information on the enzymatic processes involved in the biotransformation of herbicides and related compounds. This research offers insights into the environmental fate and biological impacts of triazine-based herbicides, contributing to the development of safer and more effective agrochemicals (Crayford & Hutson, 1972).
特性
IUPAC Name |
methyl 4-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-12-3-9-15(10-4-12)23-19(26)22(11-13-5-7-14(20)8-6-13)17(24)16(21-23)18(25)27-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQMBLBKJDMDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C(=O)C(=N2)C(=O)OC)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
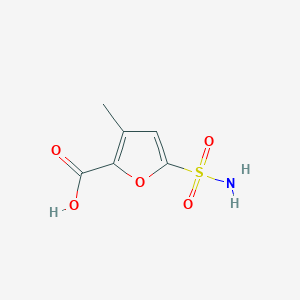
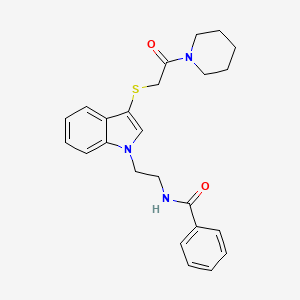
![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B2940838.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide](/img/structure/B2940839.png)
![4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940841.png)
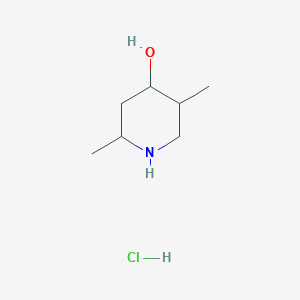
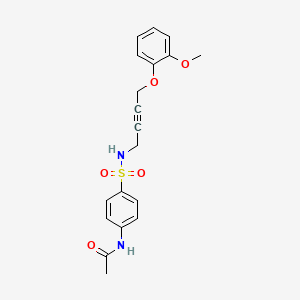
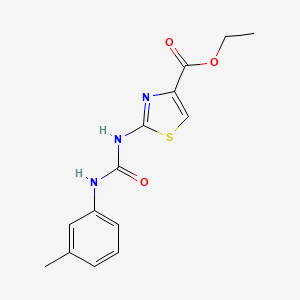
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
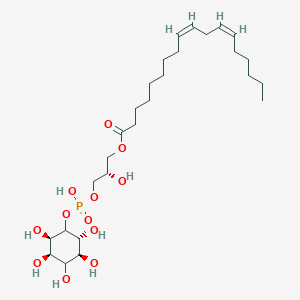
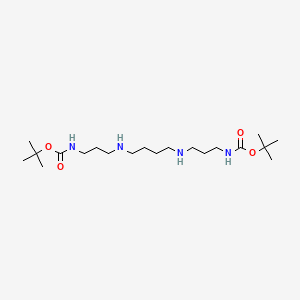
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
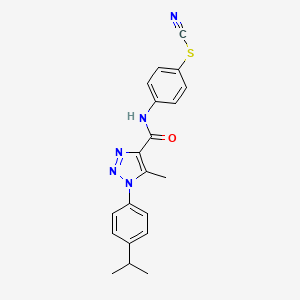
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2940858.png)
